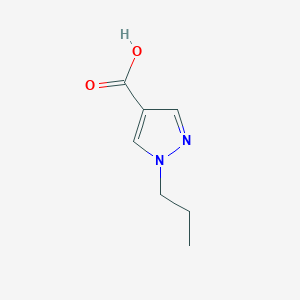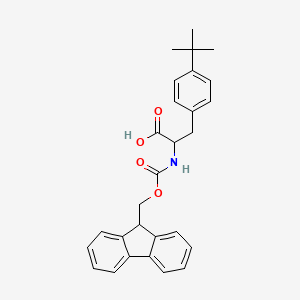
N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a complex organic compound characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms
Vorbereitungsmethoden
The synthesis of N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling reactions: The tetrazole intermediate is then coupled with 2-methylphenyl and 3-methylphenyl groups through a series of substitution reactions.
Amidation: The final step involves the formation of the amide bond, typically using reagents such as carbodiimides or other coupling agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere for carboxylic acids, making it useful in drug design for enhancing the pharmacokinetic properties of therapeutic agents.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, due to its unique structural features.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic the carboxylate group, allowing the compound to participate in hydrogen bonding and ionic interactions with target proteins.
Vergleich Mit ähnlichen Verbindungen
N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide can be compared with other tetrazole-containing compounds, such as:
Losartan: An angiotensin II receptor antagonist used in the treatment of hypertension.
Valsartan: Another angiotensin II receptor antagonist with similar applications.
Candesartan: A compound with a similar mechanism of action as losartan and valsartan.
The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse applications beyond those of the aforementioned compounds.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12-6-5-8-14(10-12)11-15(17-20-22-23-21-17)18(24)19-16-9-4-3-7-13(16)2/h3-10,15H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZLOJMQDWKHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-{[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]carbamoyl}propanoate](/img/structure/B2456254.png)
![(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2456256.png)
![(Z)-8-(5-chloro-2,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2456259.png)
![3-[[Diethyl(oxo)-lambda6-sulfanylidene]amino]benzoic acid](/img/structure/B2456260.png)

![3-[(4-Methylbenzyl)oxy]-2-thiophenecarboxylic acid](/img/structure/B2456264.png)
![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2456266.png)





![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2456273.png)
